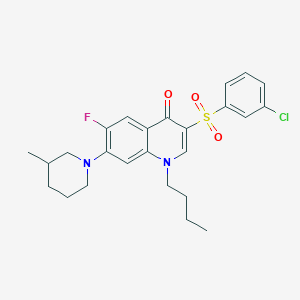

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound is a 1,4-dihydroquinolin-4-one derivative with four key substituents:

- 1-Position: A butyl group, enhancing lipophilicity and membrane permeability.

- 6-Position: A fluorine atom, improving metabolic stability and modulating electronic properties.

- 7-Position: A 3-methylpiperidin-1-yl group, influencing steric interactions and bioavailability.

Its synthesis likely follows routes similar to those in J. Med. Chem. 2007, involving alkylation, sulfonylation, and piperidine substitution .

Properties

IUPAC Name |

1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClFN2O3S/c1-3-4-10-29-16-24(33(31,32)19-9-5-8-18(26)12-19)25(30)20-13-21(27)23(14-22(20)29)28-11-6-7-17(2)15-28/h5,8-9,12-14,16-17H,3-4,6-7,10-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWKZANXUFBZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, chlorobenzenesulfonyl, fluoro, and methylpiperidinyl groups through various substitution reactions. Common reagents used in these reactions include butyl halides, chlorobenzenesulfonyl chloride, fluorinating agents, and methylpiperidine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield, minimize waste, and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The functional groups on the quinoline core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and fluorinating agents are employed under specific conditions, such as controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-butyl-3-(3-ch

Biological Activity

1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class. Its unique structure, characterized by various substituents, suggests potential biological activity that warrants detailed investigation. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 393.9 g/mol. The compound features a quinoline core substituted with a butyl group, a chlorobenzenesulfonyl group, and a fluorine atom, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClFNO₃S |

| Molecular Weight | 393.9 g/mol |

| CAS Number | 899215-04-4 |

The biological activity of this compound may be attributed to several mechanisms:

Inhibition of Enzymes:

The compound is believed to inhibit enzymes crucial for cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

Disruption of Cell Membranes:

Interactions with cell membranes may increase permeability, potentially leading to cell lysis. This property can be exploited in targeting cancerous cells.

Induction of Apoptosis:

The compound may activate specific signaling pathways that induce programmed cell death (apoptosis) in malignant cells.

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins.

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties against a range of pathogens. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, thereby exerting bactericidal effects.

Case Studies

-

Study on Anticancer Activity:

A recent study explored the effects of various quinoline derivatives, including related compounds to our target compound, on human cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. -

Antimicrobial Efficacy:

Another study assessed the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Research Findings

Multiple studies have highlighted the potential therapeutic applications of this compound:

-

Cytotoxicity Assays:

In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range. -

Mechanistic Studies:

Investigations into the mechanism revealed that the compound activates apoptotic pathways while downregulating survival signals in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,4-dihydroquinolin-4-one derivatives, focusing on substituent variations and inferred pharmacological impacts.

Table 1: Structural and Functional Comparison

Key Observations:

1-Position Substituents: Butyl (target compound) vs. 4-methylbenzyl () vs. cyclopropyl ().

3-Position Substituents :

- The 3-chlorobenzenesulfonyl group (target, ) vs. aroyl () or carboxylic acid ().

- Sulfonyl groups enhance electrophilicity and target binding compared to acyl groups, which may improve antibacterial activity .

7-Position Substituents: 3-Methylpiperidin-1-yl (target) vs. diethylamino () or complex piperidinyl (). diethylamino .

Fluorine at 6-Position :

- Present in the target and compounds, fluorine enhances metabolic stability and electronic modulation, a common strategy in antimicrobial design .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what intermediates are critical?

The compound is synthesized via multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key intermediates include the quinolone core and sulfonyl chloride derivatives. Purification typically employs column chromatography or recrystallization .

Example Reaction Steps :

| Step | Reaction Type | Key Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Quinolone core formation | Ethyl chloroformate, base | 1-Butyl-1,4-dihydroquinolin-4-one |

| 2 | Sulfonation | 3-Chlorobenzenesulfonyl chloride | 3-Sulfonated intermediate |

| 3 | Fluorination | Selectfluor® or DAST | 6-Fluoro derivative |

| 4 | Piperidine substitution | 3-Methylpiperidine, DMF, heat | Final product |

Q. How is the compound’s structure and purity confirmed post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR (peaks at δ 7.8–8.2 ppm for aromatic protons), FT-IR (sulfonyl S=O stretch at ~1350 cm⁻¹), and HRMS (exact mass: 503.12 g/mol). Purity is validated via HPLC (>95%) and elemental analysis .

Q. What in vitro assays are used to evaluate its antibacterial activity?

Standard assays include minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparator drugs like ciprofloxacin. Time-kill kinetics assess bactericidal vs. bacteriostatic effects .

Q. Which purification techniques are most effective for isolating the compound?

- Column chromatography (silica gel, ethyl acetate/hexane gradient).

- Recrystallization (ethanol/water mixture for high-purity crystals).

- HPLC for analytical-scale purification .

Q. How is metabolic stability assessed in early-stage pharmacological studies?

Liver microsome assays (human/rat) quantify metabolic degradation rates. LC-MS/MS identifies major metabolites, such as oxidized piperidine or dealkylated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.

- Catalyst screening : Use Pd/C for selective fluorination.

- Temperature control : Maintain 60–80°C during sulfonation to prevent decomposition .

Yield Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 100°C | 55 | 90 |

| Acetonitrile, 80°C | 72 | 95 |

| Pd/C catalyst | 68 | 97 |

Q. How to resolve contradictions in reported bioactivity across studies?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from differences in:

- Cell lines : Use standardized models (e.g., HeLa for anticancer assays).

- Assay protocols : Align incubation times (48–72 hrs) and serum concentrations.

- Batch purity : Validate via HPLC before testing .

Q. What advanced techniques determine the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL software ( ) resolves bond angles and torsion angles. Key parameters:

Q. What molecular targets drive its anticancer activity?

Molecular docking (AutoDock Vina) identifies strong binding to Topoisomerase II (ΔG = -9.2 kcal/mol) and EGFR (ΔG = -8.7 kcal/mol). Kinase inhibition assays validate dose-dependent ATPase activity reduction .

Q. How does environmental pH affect its stability in pharmacological formulations?

Accelerated stability studies (40°C/75% RH) show degradation at pH <4 (hydrolysis of sulfonyl group) and pH >8 (quinolone ring oxidation). Optimal stability: pH 6–7 (phosphate buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.